molecular formula C11H11N3OS B11166530 2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11166530
M. Wt: 233.29 g/mol
InChI Key: YFGRTFJWFOFHOS-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form 4-methylphenylthiosemicarbazide. This intermediate is then cyclized using acetic anhydride to yield the desired thiadiazole compound. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-1,3,4-thiadiazole
  • 2-(4-methylphenyl)-N-(1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(1,3,4-triazol-2-yl)acetamide

Uniqueness

2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to form coordination complexes with metal ions sets it apart from other heterocyclic compounds.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)6-10(15)13-11-14-12-7-16-11/h2-5,7H,6H2,1H3,(H,13,14,15)

InChI Key

YFGRTFJWFOFHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=CS2

Origin of Product

United States

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